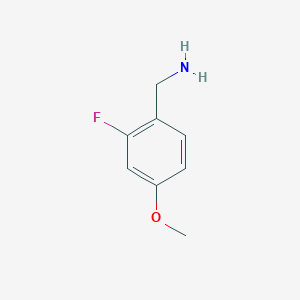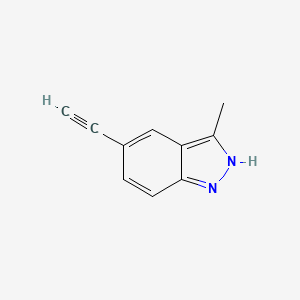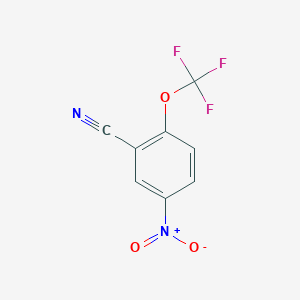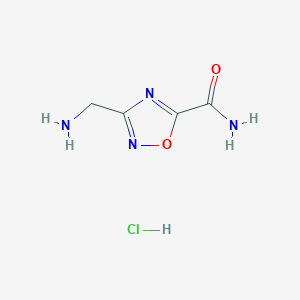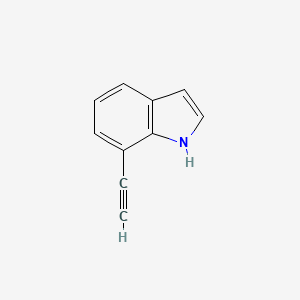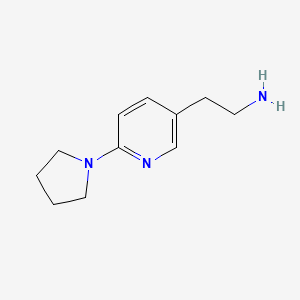
2-(6-(ピロリジン-1-イル)ピリジン-3-イル)エタンアミン
説明
“2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine” is a chemical compound with a molecular weight of 177.25 . It is also known as “(2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine” and has a CAS Number of 859850-79-6 .
Molecular Structure Analysis
The molecular structure of “2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine” is characterized by a pyrrolidine ring attached to a pyridine ring via an ethanamine linker . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine” is a liquid at room temperature . It has a molecular weight of 177.25 .科学的研究の応用
陽電子放出断層撮影 (PET) ラジオリガンド
この化合物は、ヒトの様々な癌における腫瘍形成と転移の可能性を促進することが知られているTrkA/B/C受容体を標的とするPETラジオリガンドの開発のために研究されてきました .
抗結核剤
この化合物の誘導体は、結核菌に対する抗結核活性を評価するために設計、合成、および評価されてきました .
合成と生物活性
この化合物の新しい誘導体が合成され、その生物活性が研究されており、新しい治療薬の可能性があります .
選択的アンドロゲン受容体モジュレーター (SARMs)
ピロリジン骨格は、より良い治療効果のための薬物動態プロファイルを修正することを目的とした、SARMとして作用する誘導体の合成に利用されてきました .
ボロン酸誘導体
この化合物の誘導体は、有機合成において重要な中間体であり、様々な化学反応で使用できるボロン酸ピナコールエステルの作成にも使用されてきました .
抗線維化活性
作用機序
Target of Action
For instance, pyrrolidine derivatives have been reported to inhibit collagen prolyl-4-hydroxylase , and activate different nAChR subtypes .
Mode of Action
For example, nornicotine, a major metabolite of nicotine and a compound with a similar pyrrolidine structure, is known to activate different nAChR subtypes .
Biochemical Pathways
For instance, nornicotine’s activation of nAChR subtypes can lead to downstream effects on neurotransmission .
Pharmacokinetics
Nornicotine, a compound with a similar structure, is known to have a better pharmacokinetic profile than nicotine .
Result of Action
For example, nornicotine has been reported to show significant analgesic activity .
生化学分析
Biochemical Properties
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 . These interactions often involve the binding of the compound to the active sites of the enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine can form complexes with proteins, influencing their structural conformation and function.
Cellular Effects
The effects of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been observed to modulate cell signaling pathways, such as those involving the vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β) . These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation, differentiation, and apoptosis. Furthermore, 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine has been reported to exhibit antioxidative and antibacterial properties, which can influence cellular health and function .
Molecular Mechanism
At the molecular level, 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, the compound can inhibit the activity of phosphodiesterase type 5 by occupying its active site, thereby preventing the hydrolysis of cyclic nucleotides . Additionally, 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, which can affect its potency and efficacy. In in vitro studies, the stability of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine has been shown to be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidative activities . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining the optimal dosage for achieving desired outcomes while minimizing potential risks.
Metabolic Pathways
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . Additionally, 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target cells . Once inside the cells, 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine can bind to intracellular proteins, influencing its localization and distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanamine is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
2-(6-pyrrolidin-1-ylpyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-6-5-10-3-4-11(13-9-10)14-7-1-2-8-14/h3-4,9H,1-2,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGOVOOPNKWHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione](/img/structure/B1395786.png)
![Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1395788.png)
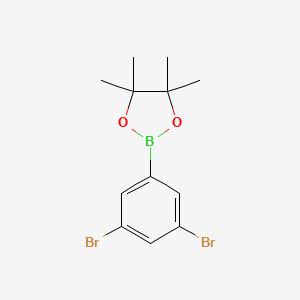
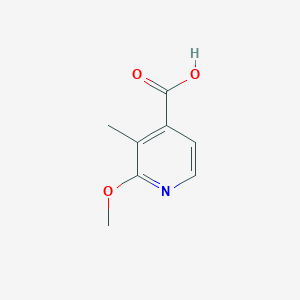
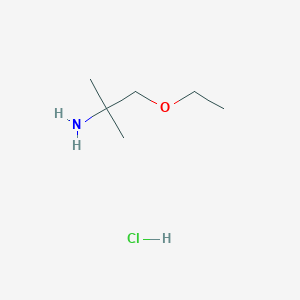
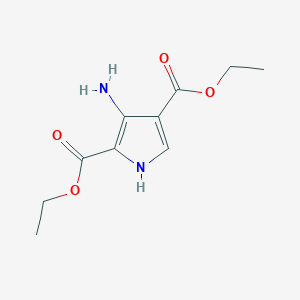
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B1395794.png)

